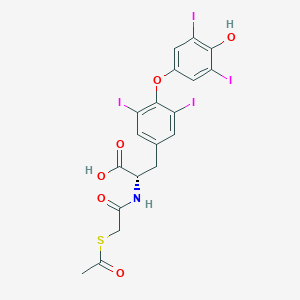![molecular formula C20H24ClN3O2 B2755954 1-[(4-CHLOROPHENYL)METHYL]-3-[4-(4-METHOXYPIPERIDIN-1-YL)PHENYL]UREA CAS No. 1448074-61-0](/img/structure/B2755954.png)
1-[(4-CHLOROPHENYL)METHYL]-3-[4-(4-METHOXYPIPERIDIN-1-YL)PHENYL]UREA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-CHLOROPHENYL)METHYL]-3-[4-(4-METHOXYPIPERIDIN-1-YL)PHENYL]UREA is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a chlorophenyl group, a methoxypiperidinyl group, and a phenylurea moiety, which contribute to its unique chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-CHLOROPHENYL)METHYL]-3-[4-(4-METHOXYPIPERIDIN-1-YL)PHENYL]UREA typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-chlorobenzyl chloride with 4-methoxypiperidine to form an intermediate, which is then reacted with phenyl isocyanate to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
1-[(4-CHLOROPHENYL)METHYL]-3-[4-(4-METHOXYPIPERIDIN-1-YL)PHENYL]UREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted phenylurea derivatives.
Aplicaciones Científicas De Investigación
1-[(4-CHLOROPHENYL)METHYL]-3-[4-(4-METHOXYPIPERIDIN-1-YL)PHENYL]UREA has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-[(4-CHLOROPHENYL)METHYL]-3-[4-(4-METHOXYPIPERIDIN-1-YL)PHENYL]UREA involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
- **1-[(4-BROMOPHENYL)METHYL]-3-[4-(4-METHOXYPIPERIDIN-1-YL)PHENYL]UREA
- **1-[(4-FLUOROPHENYL)METHYL]-3-[4-(4-METHOXYPIPERIDIN-1-YL)PHENYL]UREA
- **1-[(4-METHYLPHENYL)METHYL]-3-[4-(4-METHOXYPIPERIDIN-1-YL)PHENYL]UREA
Uniqueness
1-[(4-CHLOROPHENYL)METHYL]-3-[4-(4-METHOXYPIPERIDIN-1-YL)PHENYL]UREA is unique due to the presence of the chlorophenyl group, which imparts specific chemical and biological properties. This compound may exhibit different reactivity and biological activity compared to its analogs with different substituents on the phenyl ring.
Propiedades
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[4-(4-methoxypiperidin-1-yl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O2/c1-26-19-10-12-24(13-11-19)18-8-6-17(7-9-18)23-20(25)22-14-15-2-4-16(21)5-3-15/h2-9,19H,10-14H2,1H3,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYHIAIONHGBVAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)NC(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
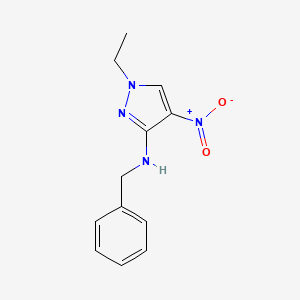

![(16Z)-16-[(2E)-1-hydroxy-3-(4-methoxyphenyl)prop-2-en-1-ylidene]-14-methyl-2-oxa-14-azatetracyclo[7.4.3.0^{1,10}.0^{3,8}]hexadeca-3,5,7-trien-15-one](/img/structure/B2755874.png)
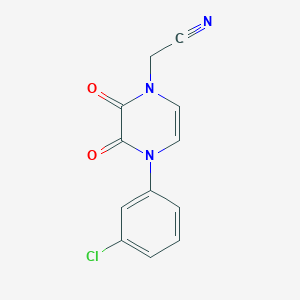
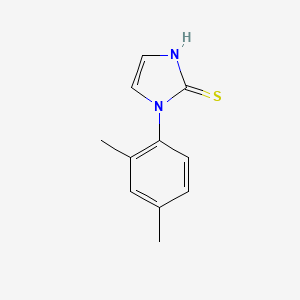
![3-chloro-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-4-methoxybenzene-1-sulfonamide](/img/structure/B2755877.png)
![4-Bromo-2-{[(3,4-dichlorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2755878.png)

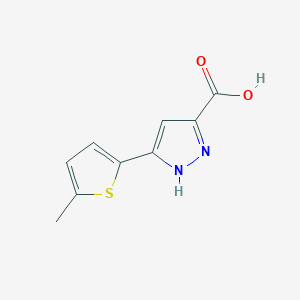

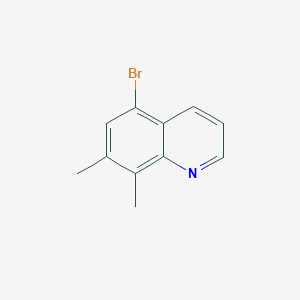
![2-(3-methylbenzyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2755889.png)
![(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(thiophen-2-yl)methanone](/img/structure/B2755890.png)
